molecular formula C10H12FNO3 B12742836 3-Fluoro-alpha-methyl-L-tyrosine CAS No. 1270110-75-2

3-Fluoro-alpha-methyl-L-tyrosine

Cat. No.: B12742836
CAS No.: 1270110-75-2
M. Wt: 213.21 g/mol
InChI Key: STUMEFJLAPRRME-JTQLQIEISA-N
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Description

3-Fluoro-alpha-methyl-L-tyrosine, more commonly known in research as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is a synthetic amino acid analog developed as a highly specific positron emission tomography (PET) tracer for oncological imaging . Its primary research value lies in its selective transport mechanism via the L-type amino acid transporter 1 (LAT1), a transporter that is frequently upregulated in malignant tumor cells to support their rapid proliferation . This distinct mechanism differentiates [¹⁸F]FAMT from the more common glucose analog tracer, [¹⁸F]FDG. While [¹⁸F]FDG can show uptake in both cancerous and inflammatory lesions, [¹⁸F]FAMT demonstrates superior specificity for active tumors, leading to improved differentiation between cancer and benign inflammatory processes . The key to this selectivity is the compound's α-methyl moiety, which restricts its transport primarily to LAT1 and not the LAT2 isoform more commonly expressed in non-cancerous tissues . In clinical research studies, [¹⁸F]FAMT PET has shown significant utility in imaging various cancers, including those of the lung, esophagus, and oral cavity . Its uptake in tumors has been strongly correlated with LAT1 expression levels and is an independent factor for predicting poor prognosis in cancers such as non-small cell lung cancer, providing a valuable tool for cancer characterization . Furthermore, research indicates advantages for [¹⁸F]FAMT in detecting liver metastases from several cancer types, except for neuroendocrine tumors, due to its low physiological uptake in normal liver tissue, which enhances tumor-to-background contrast . The tracer also exhibits favorable pharmacokinetics, including rapid blood clearance that contributes to high tumor-to-normal tissue ratios . This profile makes this compound a promising candidate for research focused on precise tumor diagnosis, treatment response assessment, and exploring theranostic applications linked to LAT1 activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270110-75-2

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

STUMEFJLAPRRME-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)F)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N

Origin of Product

United States

Chemical and Physical Properties of 3 Fluoro Alpha Methyl L Tyrosine

The distinct characteristics of 3-Fluoro-alpha-methyl-L-tyrosine are defined by its specific chemical structure, which influences its biological behavior.

Below is an interactive table detailing the key chemical and physical properties of the parent compound, 3-Fluoro-L-tyrosine, which forms the basis for the alpha-methylated version used in imaging.

PropertyValueSource
Chemical Formula C₉H₁₀FNO₃ chemimpex.com
Molecular Weight 199.18 g/mol chemimpex.com
CAS Number 7423-96-3 chemicalbook.com
Appearance White or pale white solid chemimpex.com
Solubility Soluble in water (9.8 g/L) chemicalbook.com
Storage Temperature 0 - 8 °C chemimpex.com
ChEBI ID CHEBI:46534 ebi.ac.uk
PubChem CID 92100 / 643330 chemimpex.comciteab.com

Note: The properties listed are for 3-Fluoro-L-tyrosine. The addition of an alpha-methyl group to create this compound results in a molecular formula of C₁₀H₁₂FNO₃ and a corresponding increase in molecular weight.

Synthesis and Radiolabeling

The production of [¹⁸F]FAMT for PET imaging is a critical process that involves the introduction of the positron-emitting ¹⁸F isotope onto the precursor molecule, L-α-methyl tyrosine.

The most common method for producing [¹⁸F]FAMT is through direct electrophilic [¹⁸F]-fluorination. mdpi.comresearchgate.net This process begins with the production of [¹⁸F]Fluorine gas ([¹⁸F]F₂) in a cyclotron. The [¹⁸F]F₂ is then used to create a more reactive electrophilic fluorinating agent, such as [¹⁸F]acetylhypofluorite (CH₃COO¹⁸F). mdpi.com

This reactive agent is subsequently introduced to a solution containing the precursor, L-α-methyl tyrosine, dissolved in an acidic medium like trifluoroacetic acid. mdpi.com The electrophilic ¹⁸F species then substitutes a hydrogen atom on the aromatic ring of the tyrosine molecule, primarily at the 3-position, to form [¹⁸F]FAMT. This reaction typically yields a mixture of positional isomers, with 3-[¹⁸F]FAMT being the predominant product. mdpi.com Following the reaction, the mixture undergoes purification, often using high-performance liquid chromatography (HPLC), to isolate the desired [¹⁸F]FAMT with high radiochemical purity. This direct fluorination method can achieve a radiochemical yield of approximately 20%. mdpi.com

Preclinical Research Applications of 3 Fluoro Alpha Methyl L Tyrosine As a Molecular Probe

In Vitro Cellular Uptake and Efflux Studies

In vitro studies using cultured mammalian cell lines have been instrumental in elucidating the transport mechanisms of FAMT. These experiments have largely centered on identifying the specific transporters involved in its cellular uptake and the impact of this selective transport on its accumulation in cancer cells.

Methodologies Using Established Mammalian Cell Lines

A variety of established mammalian cell lines have been employed to study the cellular uptake of FAMT. In these studies, radiolabeled FAMT, typically with Carbon-14 ([¹⁴C]FAMT), is introduced to the cell cultures, and its accumulation is measured over time.

Research has demonstrated that FAMT is taken up by several human cancer cell lines. For instance, studies have utilized HeLa S3 (cervical cancer), T24 (bladder cancer), MIA PaCa-2 (pancreatic cancer), DLD-1 (colorectal adenocarcinoma), HEp-2 (laryngeal carcinoma), and H520 (lung squamous cell carcinoma) cells. The uptake of FAMT in these cell lines is then compared to that of other amino acid tracers to understand its specificity. Furthermore, human colon adenocarcinoma LS180 cells have been used to evaluate the cellular uptake and retention of FAMT and its analogues. snmjournals.orgiaea.org The D-isomer of FAMT has also been shown to be gradually taken up by LS180 cells. osti.govnih.gov

A key finding from these in vitro assays is that FAMT exhibits high selectivity for the L-type amino acid transporter 1 (LAT1). snmjournals.orgresearchgate.netnih.gov This transporter is known to be highly expressed in a wide range of human cancers, which is believed to be a primary reason for the tumor-specific accumulation of FAMT. researchgate.netnih.govnih.govwjgnet.com The α-methyl group in the structure of FAMT is suggested to be responsible for this high selectivity towards LAT1 over other transporters like LAT2. snmjournals.orgresearchgate.netnih.gov

Assessment of Transporter Contribution via Gene Silencing

To definitively establish the role of LAT1 in the transport of FAMT, gene silencing techniques have been employed. Specifically, small interfering RNA (siRNA) has been used to knock down the expression of the LAT1 gene in cancer cell lines.

In studies involving HeLa S3 cells, treatment with LAT1 siRNA resulted in a significant reduction in the protein expression of LAT1. nih.gov This knockdown of LAT1 led to a marked decrease in the cellular uptake of [¹⁴C]FAMT, providing direct evidence for the crucial role of this transporter in mediating FAMT accumulation in tumor cells. nih.govnih.govxenbase.org Interestingly, while the uptake of L-[¹⁴C]methionine was also reduced by LAT1 knockdown, the effect was less pronounced than that observed for [¹⁴C]FAMT, highlighting the higher specificity of FAMT for LAT1. nih.gov

In Vivo Investigation in Animal Models

Following the promising results from in vitro studies, the biodistribution and accumulation of FAMT have been extensively investigated in various animal models of cancer. These in vivo studies have been crucial in assessing its potential as a tumor-detecting agent.

Biodistribution and Accumulation in Preclinical Tumor Models

The in vivo behavior of FAMT has been evaluated in rodent models bearing different types of tumors. In nude mice with subcutaneously implanted human LS180 colon adenocarcinoma cells, radiolabeled FAMT showed significant accumulation in the tumors. snmjournals.orgiaea.orgosti.govnih.govnih.gov Peak tumor uptake was observed at 60 minutes post-injection, with tumor-to-blood and tumor-to-muscle ratios indicating favorable imaging contrast. nih.gov

Similarly, in studies using Donryu rats bearing AH109A hepatoma, FAMT demonstrated significantly higher uptake in tumor tissue compared to most normal tissues. nih.govresearchgate.net These findings in different preclinical tumor models underscore the potential of FAMT for visualizing malignant tissues.

Comparative Studies with Other Amino Acid Tracers in Rodent Models

To benchmark the performance of FAMT, its biodistribution has been compared with other established amino acid tracers in rodent models. These comparative analyses have provided valuable insights into the relative advantages of FAMT.

When compared with L-[¹⁴C]methionine, FAMT was found to be specifically transported by LAT1, whereas methionine was taken up by a broader range of transporters. nih.govnih.gov In comparisons with O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), both tracers have shown utility in imaging brain tumors, with studies indicating a high correlation between their uptake in cerebral tumors. researchgate.netsnmjournals.orgnih.gov However, differences in their uptake in extracerebral tissues have been noted. nih.gov

Studies have also been conducted comparing FAMT with 3-[¹²³I]iodo-alpha-methyl-L-tyrosine (IMT) and [¹⁸F]FDG. nih.govuliege.benih.govuliege.be In mice with LS180 and MCF7 tumors, FAMT uptake was significantly higher than that of [¹⁸F]FDG. nih.gov Conversely, in a lymphoma model, [¹⁸F]FDG uptake was higher. nih.gov These results suggest that the performance of FAMT relative to other tracers can be tumor-type dependent. The higher cancer specificity of FAMT in peripheral organs compared to other amino acid tracers and [¹⁸F]FDG has been highlighted as a key advantage. researchgate.netnih.gov

Assessment of Tracer Uptake in Specific Organs and Tissues in Animals

Detailed biodistribution studies in normal and tumor-bearing animals have characterized the uptake of FAMT in various organs and tissues. In normal BALB/c mice, the amount of FAMT in the blood decreased significantly over time, while the pancreas showed high uptake. nih.gov In most other organs, uptake peaked shortly after injection and then declined. nih.gov

A notable observation from these studies is the high physiological background of FAMT in the kidneys. nih.gov Research has indicated that organic anion transporters, specifically OAT1 and OAT10, and the organic cation/carnitine transporter OCTN2, are involved in the renal accumulation of FAMT. nih.gov This understanding of the transporters responsible for uptake in different tissues is crucial for interpreting imaging results and for the future design of tracers with improved biodistribution profiles. nih.govmdpi.com

Development as a LAT1-Specific Molecular Probe in Research Contexts

3-Fluoro-alpha-methyl-L-tyrosine, particularly in its radiolabeled form L-3-[¹⁸F]-fluoro-α-methyltyrosine ([¹⁸F]FAMT), has been meticulously developed and validated as a highly specific molecular probe for the L-type amino acid transporter 1 (LAT1) in preclinical research. mdpi.com Its specificity is a key attribute that distinguishes it from other amino acid-based tracers. mdpi.comsnmjournals.org The foundation of its utility lies in the discovery that the α-methyl group within its structure is the critical determinant for its selective transport by LAT1, with minimal to no interaction with the non-cancer-type isoform, LAT2. snmjournals.orgnih.gov This selectivity has been demonstrated in various preclinical models, including established mammalian cell lines engineered to stably express either human LAT1 or LAT2. snmjournals.org

Research has shown that while amino acid analogs lacking the α-methyl group are transported by both LAT1 and LAT2, compounds like this compound are almost exclusively transported by LAT1. snmjournals.org This specific interaction allows for the precise investigation of LAT1 function and expression. Unlike many other metabolic tracers, [¹⁸F]FAMT is not incorporated into proteins or further metabolized after being transported into the cell, meaning its accumulation is a direct reflection of transporter activity. mdpi.comthno.org This characteristic makes it an ideal probe for studying the dynamics of LAT1 in various research contexts. nih.gov

Monitoring LAT1 Expression Levels in Preclinical Systems

The high specificity of this compound for LAT1 makes it an exceptional tool for monitoring the expression levels of this transporter in preclinical systems. nih.gov LAT1 is known to be highly upregulated in numerous types of cancer cells to meet the increased demand for essential amino acids required for rapid growth and proliferation, while its expression in normal tissues is significantly lower. mdpi.comnih.govnih.gov The accumulation of [¹⁸F]FAMT in preclinical models has been shown to strongly correlate with the expression levels of LAT1. snmjournals.orgnih.gov

In vitro studies using cancer cell lines have established a direct relationship between the rate of [¹⁸F]FAMT transport and the protein level of LAT1. snmjournals.org For instance, experiments using siRNA to knock down the gene encoding LAT1 in HeLa S3 cells resulted in a marked reduction in [¹⁸F]FAMT transport, confirming LAT1's primary role in its uptake. nih.gov Similarly, in xenograft models, where human tumors are grown in animals, the uptake of [¹⁸F]FAMT as measured by Positron Emission Tomography (PET) imaging directly reflects the LAT1 expression in the tumor tissue. nih.govfrontiersin.org This allows researchers to non-invasively visualize and quantify LAT1 expression in living organisms, providing valuable insights into tumor biology and the molecular mechanisms of cancer progression. frontiersin.org

Table 1: Preclinical Models Used to Validate FAMT as a LAT1-Specific Probe

Model System Transporter(s) Studied Key Finding Reference
Xenopus Oocytes Human Amino Acid Transporters [¹⁴C]FAMT is specifically transported by LAT1. nih.gov
Mammalian Cell Lines (S2-LAT1, S2-LAT2) Human LAT1 and LAT2 FAMT is a high-affinity substrate for LAT1 but is not transported by LAT2, with the α-methyl group being responsible for this selectivity. snmjournals.org
HeLa S3 Cells Endogenous LAT1 Knockdown of LAT1 with siRNA significantly reduced [¹⁴C]FAMT transport. nih.gov

Utility in Investigating Cellular Proliferation and Angiogenesis Markers in Research Models

Beyond monitoring transporter expression, this compound serves as a valuable molecular probe in preclinical research to investigate key cancer-related processes like cellular proliferation and angiogenesis. mdpi.com Since LAT1's primary function is to supply essential amino acids for protein synthesis and cell growth, its expression is intrinsically linked to the proliferative activity of tumor cells. nih.govmdpi.com

Preclinical and clinical research studies have consistently demonstrated a significant correlation between the uptake of [¹⁸F]FAMT and the Ki-67 labeling index, a widely used marker for cellular proliferation. nih.govsnmjournals.org In studies on oral squamous cell carcinoma and non-small cell lung cancer, higher [¹⁸F]FAMT accumulation was directly associated with higher Ki-67 expression, indicating its utility in assessing tumor aggressiveness. nih.govsnmjournals.org

Furthermore, [¹⁸F]FAMT uptake has been linked to markers of angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. nih.gov Research in non-small cell lung cancer showed a strong correlation between [¹⁸F]FAMT uptake and the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov A similar relationship was observed between LAT1 expression and VEGF. nih.gov In studies of esophageal squamous cell carcinoma, expression of the angiogenesis marker CD34 was positively correlated with the expression of metastasis-associated gene 1 (MTA1), which in turn was correlated with both LAT1 expression and [¹⁸F]FAMT accumulation. iiarjournals.org This suggests that [¹⁸F]FAMT can be used in research models to non-invasively assess the angiogenic potential of tumors.

Table 2: Correlation of [¹⁸F]FAMT Uptake with Proliferation and Angiogenesis Markers in Research Models

Cancer Type Studied Marker Correlation with [¹⁸F]FAMT Uptake Key Finding Reference
Non-Small Cell Lung Cancer (NSCLC) Ki-67 (Proliferation) Significant Positive Correlation [¹⁸F]FAMT uptake is related to the proliferative activity of the tumor. nih.gov
Non-Small Cell Lung Cancer (NSCLC) VEGF (Angiogenesis) Significant Positive Correlation (p < 0.0001) [¹⁸F]FAMT uptake is strongly related to tumor angiogenesis. nih.gov
Oral Squamous Cell Carcinoma (OSCC) Ki-67 (Proliferation) Positive Correlation [¹⁸F]FAMT uptake correlates with tumor proliferative activity. snmjournals.org

Biochemical Fate and Pharmacokinetic Research in Preclinical Models

Metabolic Stability and Degradation Pathways in Biological Systems

The α-methyl group in 3-Fluoro-alpha-methyl-L-tyrosine is a key structural feature that prevents its metabolism and incorporation into proteins. thno.org This characteristic contributes to its high metabolic stability, a desirable trait for an imaging tracer. thno.org

In vitro studies have demonstrated the high stability of this compound. For instance, when incubated in plasma, its brominated analog, [⁷⁷Br]BAMT, remained stable. nih.gov Similarly, other analogs like 2-[⁷⁷Br]BAMP and 4-[⁷⁷Br]BAMP showed over 95% stability in plasma even after 48 hours. snmjournals.org The D-isomer of [¹⁸F]FAMT has also been shown to be highly stable in vitro. nih.govsemanticscholar.org This inherent stability is a critical factor, ensuring that the compound remains intact and its distribution in the body accurately reflects the targeted biological processes.

In vivo studies in animal models have consistently confirmed the metabolic stability of this compound. In mice, over 95% of the D-isomer of [¹⁸F]FAMT was found to be intact 60 minutes after administration. nih.gov Another study showed that [¹⁸F]FIMP, a related tracer, was stable and excreted almost entirely unmetabolized in the urine of animal models. thno.org However, some analogs, like 3-[⁷⁶/⁷⁷Br]BAMT, have shown evidence of in vivo metabolism, specifically debromination, leading to the accumulation of free bromine in normal organs. thno.orgnih.gov In contrast, 2-[⁷⁶/⁷⁷Br]BAMP demonstrated superior in vivo stability with faster blood clearance. thno.org The remarkable metabolic stability of [¹⁸F]FAMT itself is a key attribute, with over 99.5% of the tracer remaining unmetabolized in plasma up to 60 minutes post-injection in human studies, a finding supported by preclinical observations. nih.govmdpi.com

Table 1: In Vivo Stability of this compound and its Analogs in Animal Models

CompoundAnimal ModelTime Post-AdministrationPercentage of Intact CompoundReference
D-[¹⁸F]FAMTMice60 minutes>95% nih.gov
[¹⁸F]FIMPAnimal ModelsNot specifiedAlmost 100% (excreted intact in urine) thno.org
3-[⁷⁶/⁷⁷Br]BAMTMiceNot specifiedEvidence of debromination thno.orgnih.gov
2-[⁷⁶/⁷⁷Br]BAMPNot specifiedNot specifiedSuperior stability to 3-[⁷⁶/⁷⁷Br]BAMT thno.org
L-[¹⁸F]FAMTHumans (supportive of preclinical data)60 minutes>99.5% in plasma nih.govmdpi.com

Distribution and Clearance Mechanisms in Non-Target Organs of Animal Models

The distribution and clearance of this compound in non-target organs are critical determinants of its imaging quality, influencing the contrast between the target (e.g., a tumor) and surrounding healthy tissue.

The primary route of excretion for this compound and its metabolites is through the kidneys. msdmanuals.comksumsc.com Studies have shown that approximately 50% of the injected dose of [¹⁸F]FAMT is excreted in the urine within 60 minutes in humans, a process mirrored in preclinical models. nih.govmdpi.com This rapid urinary excretion is a favorable characteristic for an imaging agent. nih.gov

Mechanistic investigations have identified the involvement of specific transporters in the renal handling of this compound. Organic anion transporters (OATs), particularly OAT1, OAT10, and OCTN2, have been identified as key mediators of its uptake in the renal tubules. mdpi.comresearchgate.net The interaction with OAT1 is significant, as it contributes to the prolonged retention of the tracer in the kidneys. thno.org The structural features of this compound, specifically the 3-fluorine and 4-hydroxyl groups, make it a substrate for OAT1. thno.orgresearchgate.netnih.gov

Pharmacological studies in mice have confirmed the role of OAT1. The administration of probenecid, an OAT1 inhibitor, was found to significantly reduce the renal accumulation of [¹⁸F]FAMT while increasing its plasma levels. mdpi.comnih.gov This manipulation of renal clearance has been shown to enhance the accumulation of the tracer in tumors. thno.orgnih.gov Furthermore, research on structural analogs has revealed that modifying the molecule to reduce its affinity for OAT1 can lead to lower renal accumulation and improved tumor uptake. mdpi.comresearchgate.netnih.gov For example, 2-fluoro-α-methyl-tyrosine, which has minimal affinity for OAT1, demonstrated significantly reduced renal accumulation compared to [¹⁸F]FAMT in mice. mdpi.comresearchgate.net

Preclinical biodistribution studies in rodents have characterized the accumulation of [¹⁸F]FAMT in various normal tissues. mdpi.com Prominent uptake is observed in the kidneys and pancreas. mdpi.comnih.gov The pancreas-to-blood ratio can be notably high, reaching 14.5 at 60 minutes post-injection in mice. mdpi.comnih.gov Lower levels of accumulation are seen in the liver, intestines, stomach, and muscle tissues. mdpi.com The physiological uptake in the brain, heart, and bone marrow is also significantly lower compared to other imaging agents like [¹⁸F]FDG. thno.org

The D-isomer of [¹⁸F]FAMT exhibits a different biodistribution profile, with even lower accumulation in non-target organs, particularly the kidneys and pancreas, compared to the L-isomer. semanticscholar.orgnih.gov This is attributed to the fact that D-amino acids are generally not as readily distributed in non-target organs and are rapidly excreted. nih.gov This leads to minimal background accumulation and potentially clearer tumor imaging. nih.govsemanticscholar.org

Table 2: Biodistribution of [¹⁸F]FAMT in Normal Tissues of Rodent Models

Organ/TissueAccumulation LevelKey FindingsReferences
KidneysHighProminent uptake and retention due to OAT1 involvement. thno.orgmdpi.comnih.gov
PancreasHighPancreas-to-blood ratio of 14.5 at 60 min in mice. mdpi.comnih.gov
LiverLowLower accumulation compared to kidneys and pancreas. thno.orgmdpi.com
IntestinesLowLower accumulation compared to kidneys and pancreas. mdpi.com
StomachLowLower accumulation compared to kidneys and pancreas. mdpi.com
MuscleLowLow background uptake contributes to good tumor-to-muscle ratios. thno.orgmdpi.com
BrainLowSignificantly less physiological uptake than [¹⁸F]FDG. thno.org
HeartLowSignificantly less physiological uptake than [¹⁸F]FDG. thno.org
Bone MarrowLowSignificantly less physiological uptake than [¹⁸F]FDG. thno.org

Advanced Research Methodologies and Techniques in 3 Fluoro Alpha Methyl L Tyrosine Studies

Molecular Biology Techniques for Transporter Characterization

To elucidate the specific interaction between FAMT and amino acid transporters, researchers employ various molecular biology techniques. These methods allow for the detailed study of transporter function and expression.

Overexpression Systems (e.g., Xenopus Oocytes, Mammalian Cell Lines)

A fundamental approach to studying the function of a specific transporter in isolation is through its overexpression in a controlled cellular environment. Xenopus laevis oocytes and various mammalian cell lines are widely used for this purpose. researchgate.netsnmjournals.org By introducing the complementary RNA (cRNA) for a specific transporter, such as LAT1, into these cells, researchers can create a system where the transporter is present in high quantities, facilitating the detailed characterization of its interaction with substrates like FAMT. snmjournals.orgkanazawa-u.ac.jp

For instance, studies have utilized Xenopus oocytes co-expressing human LAT1 (hLAT1) and its ancillary protein 4F2hc to investigate the transport of FAMT. snmjournals.orgkanazawa-u.ac.jpnih.govsnmjournals.org These experiments have demonstrated that FAMT is specifically transported by LAT1. nih.gov Similarly, mammalian cell lines, such as HEK293 cells, have been engineered to stably express LAT1 or LAT2, allowing for comparative studies. researchgate.netsnmjournals.org These overexpression systems have been instrumental in confirming that the α-methyl group of FAMT is a key structural feature for its selective transport by LAT1, as related compounds lacking this group are transported by both LAT1 and LAT2. nih.govresearchgate.netmdpi.com

Table 1: Overexpression Systems in FAMT Research

SystemTransporter StudiedKey FindingReferences
Xenopus laevis OocyteshLAT1/4F2hcConfirmed specific transport of [14C]FAMT by LAT1. nih.gov
Xenopus laevis OocyteshLAT1/4F2hcDemonstrated that [125I]IMT (a structural analog) is transported by LAT1. kanazawa-u.ac.jpresearchgate.net
Mammalian Cell Lines (e.g., S2 cells)LAT1 and LAT2Showed FAMT is selectively transported by LAT1 and not LAT2. nih.govresearchgate.netsnmjournals.org

Gene Expression Analysis (e.g., Western Blot for LAT1 Protein Levels)

To correlate the transport activity of FAMT with the abundance of its transporter, researchers perform gene expression analysis. Western blotting is a key technique used to detect and quantify the levels of specific proteins, such as LAT1, in cell lysates. researchgate.netsnmjournals.org

Studies have shown a strong correlation between the rate of FAMT transport and the protein expression level of LAT1 in various human cancer cell lines. researchgate.netsnmjournals.org For example, cell lines with high LAT1 expression, like HeLa S3 and HEp-2, exhibit a high FAMT transport rate, while cells with low LAT1 expression, such as HEK293, show a correspondingly low transport rate. snmjournals.org This evidence further solidifies the role of LAT1 as the primary transporter for FAMT in tumor cells. researchgate.netsnmjournals.org Additionally, techniques like RT-PCR are used to analyze the mRNA expression of transporters, providing a more comprehensive picture of gene regulation. iiarjournals.org

Advanced Analytical Chemistry for Compound Characterization

The synthesis and analysis of 3-Fluoro-alpha-methyl-L-tyrosine and its radiolabeled counterpart, [¹⁸F]FAMT, necessitate the use of advanced analytical chemistry techniques. These methods are essential for confirming the compound's structure, assessing its purity, and identifying any metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. researchgate.net For FAMT, ¹H-NMR is used to confirm the identity and structure of the synthesized compound. snmjournals.org The NMR spectrum provides detailed information about the arrangement of protons within the molecule, allowing for unambiguous structural elucidation. For example, the characteristic signals in the ¹H-NMR spectrum of FAMT, including the singlet for the methyl group protons and the multiplets for the aromatic protons, serve as a fingerprint for the compound's structure. snmjournals.org

High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Yield Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of FAMT and the radiochemical purity and yield of its radiolabeled form, [¹⁸F]FAMT. mdpi.comnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the desired compound and any impurities. nih.gov In the context of [¹⁸F]FAMT production for PET imaging, HPLC is crucial for ensuring that the final product meets stringent purity standards, typically exceeding 99%. mdpi.comnih.gov It is also used to determine the radiochemical yield, which is a measure of the efficiency of the radiolabeling process. mdpi.comnih.gov

Table 2: HPLC Assessment of [¹⁸F]FAMT

ParameterTypical ValueSignificanceReferences
Radiochemical Purity> 99%Ensures the quality and safety of the radiotracer for clinical use. mdpi.comnih.gov
Radiochemical Yield~20%Indicates the efficiency of the radiosynthesis process. mdpi.comnih.gov

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique used for the identification of compounds and the analysis of their metabolites. dovepress.com In FAMT research, MS can be coupled with liquid chromatography (LC-MS) to identify FAMT and to profile its potential metabolites in biological samples. mdpi.comdovepress.com While FAMT is noted for not being metabolized intracellularly due to its α-methyl group, MS remains a critical tool for confirming its stability and for ruling out the presence of any unforeseen metabolic products. mdpi.com This is particularly important in drug development to understand the complete metabolic fate of a compound. dovepress.com

In Vitro Transport Assay Methodologies

The investigation of this compound's (FAMT) interaction with cellular transport systems relies heavily on sophisticated in vitro assay methodologies. These techniques are crucial for elucidating the mechanisms by which FAMT enters cells, its specificity for certain transporters, and its kinetic properties. The primary approaches employed are radioligand binding assays and cellular transport kinetic studies, which provide complementary information on the compound's behavior at the molecular and cellular levels.

Cellular Transport Kinetic Studies

While binding assays reveal affinity, cellular transport kinetic studies directly measure the uptake of a compound into cells. These assays are essential for confirming that a compound is not just a binder but a true substrate of the transporter and for quantifying the efficiency of its transport. For this compound, these studies have been pivotal in characterizing its transport by LAT1. nih.govnih.gov

The primary methodologies involve:

Direct Uptake Assays: These experiments use a radiolabeled version of FAMT, typically Carbon-14 labeled ([14C]FAMT). nih.govxenbase.org The general procedure involves incubating transporter-expressing systems, such as Xenopus oocytes or cultured cells like HeLa S3, with varying concentrations of [14C]FAMT for a specific period. nih.gov The uptake is then stopped, cells are washed, and the intracellular radioactivity is measured. By plotting the initial rate of uptake against the substrate concentration, key kinetic parameters—the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax)—can be determined using Michaelis-Menten kinetics. nih.gov The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate.

Efflux Induction Assays: This is another method to confirm that a compound is a substrate. nih.govsnmjournals.org Cells expressing the transporter are first preloaded with a radiolabeled substrate, such as L-[14C]-leucine. nih.govsnmjournals.org The external medium is then replaced with a solution containing the unlabeled test compound (FAMT). nih.govsnmjournals.org If FAMT is a substrate, it will be transported into the cell in exchange for the intracellular radiolabeled substrate, which is then expelled from the cell. d-nb.info The increase in radioactivity in the external medium is measured over time. Studies have shown that FAMT induces the efflux of preloaded L-[14C]-leucine from LAT1-expressing cells, providing strong evidence that it is transported by LAT1. nih.govsnmjournals.org

Kinetic studies using [14C]FAMT in Xenopus oocytes expressing human LAT1 have shown that the transport is saturable. nih.gov The determined Michaelis-Menten constant (Km) for LAT1-mediated [14C]FAMT transport was 72.7 µM. nih.govnih.govxenbase.org This value is comparable to those of endogenous LAT1 substrates, indicating that FAMT is an efficient substrate for the transporter. nih.govnih.gov Further experiments using siRNA to knock down LAT1 expression in HeLa S3 cells resulted in a significant reduction in [14C]FAMT transport, confirming that LAT1 is the primary transporter responsible for its uptake in these tumor cells. nih.govxenbase.org

Kinetic Parameters of [14C]FAMT Transport via LAT1
Experimental SystemKinetic ParameterReported ValueReference
Xenopus oocytes expressing human LAT1Km (Michaelis-Menten constant)72.7 ± 11.0 μM nih.gov
Vmax (Maximum transport velocity)12.1 ± 0.5 pmol/oocyte/min nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Rational Design and Synthesis of Next-Generation LAT1-Targeted Analogs

The unique structural features of 3-Fluoro-alpha-methyl-L-tyrosine are key to its high selectivity for LAT1. snmjournals.orgnih.gov The α-methyl group, in particular, is the crucial structural determinant for this selectivity, distinguishing it from other amino acid tracers that may also be transported by LAT2. nih.govmdpi.comresearchgate.net This understanding provides a strong basis for the rational design of new molecules targeting LAT1.

Future research efforts are focused on synthesizing next-generation analogs with improved properties. The goals of these efforts include:

Enhanced Affinity and Selectivity: While FAMT is highly selective for LAT1 over LAT2, further modifications could refine its binding affinity and minimize interaction with any other transporters. snmjournals.orgnih.gov Structure-based design, potentially utilizing cryo-EM structures of LAT1, could guide the synthesis of novel inhibitors and substrates. acs.org

Improved Pharmacokinetics: Research has shown that some FAMT analogs, such as 2-fluoro-α-methyltyrosine, exhibit reduced renal accumulation, which could lead to an enhanced tumor-to-background ratio in imaging studies. mdpi.com The renal accumulation of FAMT is partly due to its interaction with organic ion transporters (OAT1, OAT10) and OCTN2 in the kidneys. nih.gov Designing analogs that avoid these transporters is a key objective.

Development of Therapeutic Agents: The high expression of LAT1 in many cancers makes it an attractive therapeutic target. mdpi.commdpi.com Building on the FAMT scaffold, researchers can design and synthesize molecules that are not merely transported but act as potent and specific inhibitors of LAT1. mdpi.com The development of such inhibitors, like JPH203, which was designed based on the structure-activity relationship of LAT1 ligands, represents a promising strategy for cancer treatment. mdpi.comacs.org These new agents would need to be non-transportable blockers that can competitively inhibit LAT1 with high affinity to be effective. mdpi.com

Elucidation of Broader Biochemical and Cellular Pathway Interactions

The primary interaction of this compound is its specific transport by LAT1, an isoform of the system L amino acid transporter that is highly upregulated in many cancer cells. nih.govsnmjournals.orgnih.gov Unlike endogenous amino acids or other tracers like 3-fluoro-L-tyrosine, FAMT is not significantly transported by LAT2, which is more common in normal tissues. snmjournals.orgnih.govresearchgate.net This selectivity is a major contributor to the high tumor-specificity of [¹⁸F]FAMT in PET imaging. nih.govresearchgate.net

However, a complete understanding of its biochemical journey is still developing. Future preclinical research will need to further investigate:

Interaction with Other Transporters: While its high specificity for LAT1 is established, studies have revealed that FAMT is also a substrate for organic anion transporters OAT1 and OAT10, and the organic cation/carnitine transporter OCTN2. nih.gov These interactions are believed to be responsible for the high physiological background signal observed in the kidneys during [¹⁸F]FAMT PET scans. nih.gov Further elucidation of these off-target interactions is critical for designing analogs with a more favorable biodistribution.

Intracellular Fate: A key feature of FAMT is that due to its α-methyl group, it is not incorporated into proteins after being transported into the cell. mdpi.com This intracellular trapping is fundamental to its utility as an imaging agent. However, its long-term fate and potential interactions with intracellular signaling pathways, such as the mTORC1 pathway which is influenced by LAT1 activity, remain areas for deeper investigation. acs.org

Metabolic Stability: The α-methyl group prevents metabolism, contributing to its favorable imaging characteristics. mdpi.com Verifying this high metabolic stability across various cancer models and disease states is an ongoing aspect of preclinical validation.

Integration with Multi-Modal Preclinical Imaging and Research Strategies

[¹⁸F]FAMT PET has demonstrated significant advantages in preclinical and clinical settings, offering higher specificity for distinguishing malignant tumors from inflammatory or benign lesions compared to the more commonly used [¹⁸F]FDG PET. nih.govmdpi.com Its uptake shows a strong correlation with LAT1 expression and tumor proliferation markers. nih.govmdpi.com

Future preclinical strategies will likely involve integrating [¹⁸F]FAMT PET with other imaging modalities to gain a more comprehensive understanding of tumor biology.

PET/MRI and PET/CT: Combining the functional information from [¹⁸F]FAMT PET (indicating LAT1 activity) with the high-resolution anatomical detail from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) can provide a more complete picture of tumor characteristics, including vascularity, cellularity, and metabolism.

Comparison with Other Tracers: Head-to-head preclinical studies comparing [¹⁸F]FAMT with other amino acid PET tracers, such as [¹⁸F]-FET or [¹¹C]-MET, in various cancer models can help delineate the specific advantages and disadvantages of each tracer for different tumor types. mdpi.comd-nb.info While FAMT is specifically transported by LAT1, other tracers like L-methionine are transported by multiple systems, making FAMT a more precise probe for LAT1 expression. nih.govnih.gov

Theranostic Applications: The high specificity of FAMT for LAT1 opens the door for theranostic approaches. This involves developing analogs of FAMT that are labeled not with a diagnostic positron emitter (like ¹⁸F) but with a therapeutic radionuclide. Such a strategy could selectively deliver cytotoxic radiation to LAT1-expressing cancer cells, and future research should focus on exploring these applications. nih.govmdpi.com

Exploration of its Utility as a Research Tool for Understanding Amino Acid Transport in Disease Models

Beyond its role as a diagnostic imaging agent, this compound is a powerful research tool for investigating the fundamental biology of amino acid transport. nih.gov Its high specificity makes it a reliable molecular probe to monitor the expression and function of LAT1. nih.gov

Future preclinical research can leverage this tool to:

Investigate LAT1's Role in Cancer Progression: By using [¹⁸F]FAMT, researchers can non-invasively monitor changes in LAT1 expression in longitudinal studies of tumor growth, metastasis, and response to therapy in animal models. This can provide crucial insights into how LAT1 contributes to cancer biology.

Study LAT1 in Non-Oncological Diseases: While heavily studied in cancer, LAT1 also plays a role in other physiological and pathological processes, including at the blood-brain barrier and in immune cells. mdpi.comd-nb.info FAMT could be used as a research probe in preclinical models of neurological or autoimmune diseases to explore the role of LAT1 in these conditions.

Validate New LAT1-Targeting Drugs: As new therapeutic inhibitors of LAT1 are developed, [¹⁸F]FAMT PET can serve as an invaluable tool for in vivo target engagement studies. A reduction in [¹⁸F]FAMT uptake in a tumor following administration of a LAT1 inhibitor would provide direct evidence that the drug has reached its target and is exerting its intended effect.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-alpha-methyl-L-tyrosine with high enantiomeric purity?

The synthesis typically involves fluorination and methylation of L-tyrosine precursors. A common approach uses protected tyrosine derivatives (e.g., FMOC or Boc groups) to prevent side reactions. Fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by α-methylation via alkyl halides or reductive amination . Enantiomeric purity is ensured using chiral HPLC or capillary electrophoresis for validation .

Q. How can researchers assess the chemical stability of this compound under physiological conditions?

Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and quantify photodegradation products using NMR or mass spectrometry .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC with fluorescence detection : Effective due to the aromatic fluorophore (λex 280 nm, λem 305 nm).
  • LC-MS/MS : Provides superior specificity, especially for distinguishing metabolites (e.g., deaminated or hydroxylated derivatives).
  • Isotopic labeling : Use <sup>13</sup>C or <sup>2</sup>H isotopes as internal standards to improve accuracy .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its interaction with tyrosine-processing enzymes (e.g., tyrosinases or tyrosine hydroxylase)?

Fluorine’s electronegativity and steric effects alter substrate-enzyme binding. For example:

  • Tyrosinase inhibition : Fluorine at the 3-position reduces hydroxylation activity by disrupting the enzyme’s active-site coordination. Compare kinetic parameters (Km, Vmax) with native tyrosine using Michaelis-Menten assays .
  • Metabolic resistance : The α-methyl group impedes decarboxylation, as shown in <sup>14</sup>C tracer studies tracking CO2 release .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability or half-life may arise from:

  • Species-specific metabolism : Compare rodent vs. primate models using cross-species microsomal assays.
  • Experimental design : Control for diet (e.g., phenylalanine intake) and use standardized dosing protocols (IV vs. oral).
  • Analytical variability : Harmonize LC-MS methodologies across labs via interlaboratory validation .

Q. How can this compound be used to study catecholamine biosynthesis in neuronal models?

  • Tracer applications : Incorporate <sup>18</sup>F-labeled analogs for PET imaging to track dopamine synthesis in vivo.
  • Competitive inhibition : Co-administer with L-DOPA to assess feedback regulation of tyrosine hydroxylase via Western blotting of phosphorylated enzyme forms .

Q. What computational methods predict the impact of fluorine substitution on the compound’s binding affinity to neurotransmitter transporters?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with dopamine/norepinephrine transporters.
  • MD simulations : Analyze fluorine’s role in stabilizing binding pockets over 100-ns trajectories. Validate with radioligand displacement assays (e.g., <sup>3</sup>H-nisoxetine for NET affinity) .

Methodological Considerations

  • Contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., fluorometric assays vs. radioisotope tracing) .
  • Safety protocols : Handle fluorinated compounds in fume hoods due to potential HF release during degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.